molecular formula C8H17NO3 B13807652 ethyl N-ethyl-N-(1-methoxyethyl)carbamate

ethyl N-ethyl-N-(1-methoxyethyl)carbamate

Cat. No.: B13807652
M. Wt: 175.23 g/mol
InChI Key: XEVUSERCVWAONB-UHFFFAOYSA-N
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Description

Ethyl N-ethyl-N-(1-methoxyethyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-ethyl-N-(1-methoxyethyl)carbamate typically involves the reaction of ethyl chloroformate with N-ethyl-N-(1-methoxyethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-ethyl-N-(1-methoxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carbamic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl N-ethyl-N-(1-methoxyethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.

    Medicine: Explored for its potential use in drug design and development, particularly as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-ethyl-N-(1-methoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the specific carbamate derivative. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • N-methyl-N-(1-methoxyethyl)carbamate

Comparison

Ethyl N-ethyl-N-(1-methoxyethyl)carbamate is unique due to its specific structural features, such as the presence of both ethyl and methoxyethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it different from other carbamates. For example, the presence of the methoxyethyl group can enhance the compound’s solubility and stability, while the ethyl group can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

ethyl N-ethyl-N-(1-methoxyethyl)carbamate

InChI

InChI=1S/C8H17NO3/c1-5-9(7(3)11-4)8(10)12-6-2/h7H,5-6H2,1-4H3

InChI Key

XEVUSERCVWAONB-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)OC)C(=O)OCC

Origin of Product

United States

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